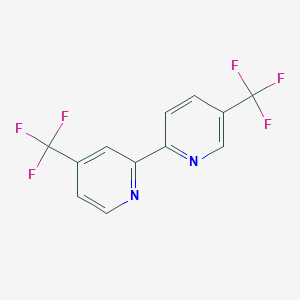

4,4'-Di(trifluoromethyl)-2,2'-bipyridyl

Description

Overview of Bipyridine Ligands in Coordination Chemistry and Catalysis

Bipyridine ligands, particularly the 2,2'-bipyridine (B1663995) isomer, are ubiquitous in coordination chemistry. acs.org Their ability to form stable chelate complexes with a wide range of metal ions is a key attribute. tandfonline.comnih.gov This stability arises from the formation of a five-membered ring upon coordination of the two nitrogen atoms to a metal center. researchgate.net The resulting metal complexes often exhibit rich electrochemical and photophysical properties, making them highly valuable in various applications. rsc.orgnih.gov In the field of catalysis, bipyridine complexes of transition metals like ruthenium, iridium, and palladium are instrumental in facilitating a myriad of organic transformations, including cross-coupling reactions and photocatalysis. nih.govrsc.org The electronic properties of the bipyridine ligand can be readily tuned by introducing substituents on the pyridine (B92270) rings, which in turn influences the catalytic activity and selectivity of the metal complex. rsc.org

The Significance of Fluorination in Ligand Design for Tailored Properties

Fluorination has become a pivotal strategy in modern ligand design. The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF₃) group, can dramatically alter the physicochemical properties of a ligand. The high electronegativity of fluorine leads to strong electron-withdrawing effects, which can significantly modify the electronic landscape of the ligand. This, in turn, influences the redox potentials and photophysical characteristics of the corresponding metal complexes. For instance, fluorination can lead to higher oxidation potentials in the metal center and can blue-shift the emission spectra of luminescent complexes. researchgate.net Furthermore, the presence of fluorine can enhance the metabolic stability and lipophilicity of the molecule, properties that are particularly advantageous in medicinal chemistry and materials science. rsc.org

Research Context and Scope of 4,4'-Di(trifluoromethyl)-2,2'-bipyridyl as a Functional Ligand

Within the class of fluorinated bipyridines, this compound has garnered considerable attention as a functional ligand. Its symmetric design and the presence of two powerful electron-withdrawing trifluoromethyl groups at the 4 and 4' positions make it an excellent building block for creating metal complexes with specific, predictable properties. Research into this compound spans its synthesis, its coordination to various metal centers, and the detailed characterization of the resulting complexes. A significant focus of this research has been to understand how the trifluoromethyl groups influence the electronic structure, and consequently, the photophysical and electrochemical behavior of these complexes. This understanding is crucial for the rational design of new materials for applications such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and advanced photocatalysts. wisc.eduossila.com

The synthesis of 4,4'-Di(trifluoromethyl)-2,2'-bipyridine has been achieved through methods such as nickel-catalyzed homocoupling reactions of the corresponding 2-chloro-4-(trifluoromethyl)pyridine. tandfonline.com This method provides a direct route to this valuable ligand, enabling its wider use in research.

| Property | Value |

| CAS Number | 142946-79-0 |

| Molecular Formula | C₁₂H₆F₆N₂ |

| Molecular Weight | 292.18 g/mol rsc.org |

| Appearance | White to off-white solid/powder acs.orgresearchgate.net |

| Melting Point | 78-80 °C researchgate.net |

The coordination chemistry of this compound has been explored with a variety of transition metals, including ruthenium and iridium, as well as with lanthanide ions. acs.orgacs.orgsigmaaldrich.com The strong electron-withdrawing nature of the trifluoromethyl groups in this ligand significantly impacts the properties of these metal complexes.

The photophysical properties of complexes containing the this compound ligand are of particular interest. For example, iridium(III) complexes incorporating this ligand are investigated for their potential in phosphorescent OLEDs. wisc.edusigmaaldrich.com The trifluoromethyl groups can lead to higher energy emissions (blue-shifting) and can influence the quantum efficiency of the complex.

The electrochemical properties are also markedly affected. The electron-withdrawing CF₃ groups make the bipyridine ligand a better π-acceptor, which stabilizes the metal d-orbitals. This generally results in higher oxidation potentials for the metal center in the complex compared to complexes with non-fluorinated bipyridine ligands. This tuning of redox potentials is critical for applications in photocatalysis and energy conversion. acs.org

The unique properties imparted by the this compound ligand have led to its use in various advanced applications. In catalysis, iridium complexes bearing this ligand have been employed as photocatalysts. wisc.edu In materials science, this ligand is a key component in the development of emitters for OLEDs and sensitizers for DSSCs, where it contributes to improved device performance. ossila.comrsc.org For instance, its incorporation in dye-sensitized solar cells has been shown to improve photoconversion efficiency. ossila.com

Structure

3D Structure

Properties

Molecular Formula |

C12H6F6N2 |

|---|---|

Molecular Weight |

292.18 g/mol |

IUPAC Name |

4-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine |

InChI |

InChI=1S/C12H6F6N2/c13-11(14,15)7-3-4-19-10(5-7)9-2-1-8(6-20-9)12(16,17)18/h1-6H |

InChI Key |

CAACAJYVMHQNDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4,4 Di Trifluoromethyl 2,2 Bipyridyl

Historical and Contemporary Synthetic Approaches to 4,4'-Di(trifluoromethyl)-2,2'-bipyridyl

The journey to synthesize complex bipyridines like the trifluoromethyl derivative is rooted in early 20th-century methods. Historically, the synthesis of the parent 2,2'-bipyridine (B1663995) involved harsh conditions, such as the dehydrogenation of pyridine (B92270) over metal catalysts like iron or nickel at high temperatures or the reaction of pyridine with iodine at 320°C. nih.gov These foundational methods have been largely supplanted by more sophisticated and higher-yielding cross-coupling reactions.

Contemporary approaches to bipyridine synthesis are diverse, often employing transition-metal catalysts. mdpi.comresearchgate.net Methods such as Suzuki, Stille, and Negishi couplings are utilized, although the strong coordinating ability of the bipyridine product can sometimes inhibit catalytic activity. mdpi.comresearchgate.net Ullmann and Wurtz-type homocoupling reactions of halopyridines represent a more direct route to symmetrical bipyridines. mdpi.com

The primary modern route to this compound involves the catalyzed homocoupling of a suitable precursor, 2-chloro-4-(trifluoromethyl)pyridine. Nickel or palladium catalysts are effective for this transformation. tandfonline.com

One reported nickel-catalyzed method employs a mixture of Ni(PPh₃)₂Cl₂, zinc dust as the reductant, and tetraethylammonium (B1195904) iodide (Et₄NI) in tetrahydrofuran (B95107) (THF) at 60°C. This system successfully couples various 2-chloro-trifluoromethylpyridines to form the corresponding bipyridines in moderate yields. tandfonline.com A similar palladium-catalyzed approach using palladium on charcoal (Pd/C) with sodium formate (B1220265) has also been explored, though yields for some trifluoromethyl-substituted bipyridines can be low, potentially due to steric hindrance and altered electronic properties of the precursor. tandfonline.com

The following table summarizes yields for the synthesis of various bis(trifluoromethyl)-2,2'-bipyridines via nickel-catalyzed homocoupling.

Table 1: Nickel-Catalyzed Synthesis of Bis(trifluoromethyl)-2,2'-bipyridines

| Precursor | Product | Yield (%) |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyridine | 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine (B1354443) | 44 |

| 2-Chloro-5-(trifluoromethyl)pyridine | 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine (B1269103) | 48 |

| 2-Chloro-6-(trifluoromethyl)pyridine | 6,6'-Bis(trifluoromethyl)-2,2'-bipyridine | 38 |

| 2-Chloro-3,5-bis(trifluoromethyl)pyridine | 3,3',5,5'-Tetrakis(trifluoromethyl)-2,2'-bipyridine | 39 |

Data sourced from Synthetic Communications, 1993. tandfonline.com

A significant advancement in the synthesis of substituted bipyridines is the development of ligand-free, nickel-catalyzed reductive dimerization. nih.govnih.govresearchgate.net This approach simplifies the reaction setup and purification process by eliminating the need for expensive and often air-sensitive phosphine (B1218219) ligands. nih.gov

This technique efficiently couples 2-chloropyridines using a nickel catalyst, such as NiBr₂·3H₂O or NiCl₂·6H₂O, with manganese powder acting as the crucial terminal reductant. nih.govwisc.edupreprints.org The use of manganese is critical; substituting it with zinc dust, a common reductant in other coupling reactions, leads to quantitative hydrodehalogenation of the starting material instead of the desired dimerization. nih.gov This method has been successfully applied to synthesize 5,5'-bis(trifluoromethyl)-2,2'-bipyridine in 70% yield from 2-chloro-5-trifluoromethylpyridine. nih.govresearchgate.net The absence of an external ligand streamlines the process, making it a more efficient and reliable route for producing various bipyridine derivatives. nih.gov

Table 2: Components of Ligand-Free Nickel-Catalyzed Dimerization

| Component | Function | Example |

|---|---|---|

| Precursor | Pyridine source | 2-Chloro-5-(trifluoromethyl)pyridine |

| Catalyst | Facilitates coupling | NiBr₂·3H₂O |

| Reductant | Drives catalytic cycle | Manganese Powder |

| Solvent | Reaction medium | Dimethylformamide (DMF) |

Data sourced from Synthesis, 2013. nih.gov

Derivatization Strategies for this compound Analogues

The functionalization of the this compound scaffold is key to tuning its properties for specific applications, such as in lanthanide-based probes or photosensitizers. rsc.orgossila.com Derivatization allows for the introduction of new functional groups that can alter the electronic, optical, and coordination properties of the ligand.

A prominent strategy involves introducing carboxylic acid groups. For instance, the tetradentate ligand 4,4′-bis(trifluoromethyl)-2,2′-bipyridine-6,6′-dicarboxylic acid has been synthesized to create anionic rare earth metal complexes with luminescent properties. rsc.org Another approach involves synthesizing the bipyridine ligand with pre-installed functional chains. Rhenium(I) bipyridine complexes have been prepared using ligands that incorporate long, fluorinated alkyl chains at the 4,4' positions, demonstrating how the core structure can be modified to create CO₂-soluble complexes. nih.gov

Furthermore, methodologies developed for other bipyridine systems showcase potential derivatization pathways. The reaction of 4,4′-bis[(trimethylsilyl)methyl]-2,2′-bipyridine with various electrophiles in the presence of a fluoride (B91410) ion source can introduce halomethyl, hydroxyl, and alkyl groups, highlighting a versatile route for functionalization. researchgate.net These strategies are crucial for developing tailored bipyridine analogues for advanced materials and catalytic systems. depaul.edu

Green Chemistry Principles in the Synthesis of Fluorinated Bipyridine Ligands

The synthesis of fluorinated compounds is increasingly scrutinized through the lens of green chemistry, which aims to develop more efficient, safer, and environmentally benign processes. dovepress.com Traditional fluorination methods often rely on hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (HF). dovepress.com Modern green fluorine chemistry seeks to improve atom economy and reduce waste. dovepress.com

In the context of bipyridine synthesis, several greener strategies are emerging. The ligand-free, nickel-catalyzed dimerization described previously is an example of a greener approach, as it obviates the need for external phosphine ligands, which can be costly and toxic. nih.gov Electrochemical methods also represent a promising green alternative, as they can avoid the use of bulk chemical reductants and often proceed under mild conditions. mdpi.com

Another key principle of green chemistry is the use of solventless reactions. While not yet specifically reported for this compound, benign syntheses of other bipyridine derivatives have been achieved through sequential solventless reactions, minimizing waste and avoiding hazardous solvents. researchgate.net Furthermore, the development of reusable, supported catalysts for cross-coupling reactions aligns with the principles of sustainable synthesis, offering a practical path toward greener production of bipyridine derivatives. mdpi.com The application of these principles is vital for the future development of synthetic routes to fluorinated ligands.

Coordination Chemistry and Metal Complexation of 4,4 Di Trifluoromethyl 2,2 Bipyridyl

General Principles of 2,2'-Bipyridine (B1663995) Coordination to Metal Centers

2,2'-Bipyridine (bpy) is one of the most widely used N-heterocyclic ligands in coordination chemistry. nih.gov Its popularity stems from its ability to act as a bidentate chelating ligand, forming stable five-membered rings with metal ions through its two nitrogen atoms. ossila.comresearchgate.net This chelation effect leads to complexes that are generally more stable than those formed with an equivalent number of monodentate pyridine (B92270) ligands. nih.gov

The coordination of 2,2'-bipyridine to a metal center involves the donation of the lone pair of electrons from each nitrogen atom. The two pyridine rings are typically coplanar upon complexation, which facilitates electron delocalization across the ligand framework. wikipedia.org This property is crucial for the distinct electronic and photophysical characteristics of its metal complexes, such as intense metal-to-ligand charge transfer (MLCT) absorptions in the visible spectrum. wikipedia.orgchemeurope.com

The electronic nature of the bipyridine ligand can be systematically tuned by introducing substituents to the pyridine rings. Electron-donating groups increase the electron density on the nitrogen atoms, strengthening the ligand-metal bond, while electron-withdrawing groups, such as the trifluoromethyl groups in 4,4'-di(trifluoromethyl)-2,2'-bipyridyl, decrease the basicity of the ligand. This modification makes the ligand a better π-acceptor, which can stabilize metals in lower oxidation states and significantly alter the redox potentials and photophysical properties of the resulting complexes. nih.gov

Complexation with Transition Metals

The this compound ligand readily forms stable complexes with a variety of transition metals. The electron-withdrawing CF3 groups have a profound impact on the structural, photophysical, and electrochemical properties of these complexes.

Ruthenium Complexes and Their Structural Analysis

Ruthenium complexes containing bipyridine ligands are among the most studied in inorganic chemistry, particularly for their applications in photochemistry and as photosensitizers. nih.govuark.edu The introduction of trifluoromethyl groups onto the bipyridine frame, as in [Ru(bpy)3]2+ derivatives, modifies the electronic and spectral properties of the complex. researchgate.net

Table 1: Selected Ruthenium Complexes and Their Properties

| Complex | Application | Key Finding |

|---|---|---|

| [Ru(bpy)3]2+ derivatives | Photosensitizers, Photocatalysis | Electronic and spectral properties can be tuned by ligand substitution. researchgate.net |

| Ruthenium(II) polypyridine complexes | Solar-energy conversion | Chloro-substitution on phenanthroline ligands has minimal or advantageous impact on redox properties. uark.edu |

| [Ru(bpy)2(salicylate)]+ | Anticancer therapeutics | Complexes exhibit sufficient stability and show antiproliferative effects. mdpi.com |

Iridium Complexes as Phosphorescent Emitters and Catalysts

Iridium(III) complexes featuring this compound are of significant interest for their use as phosphorescent emitters in organic light-emitting diodes (OLEDs) and as photocatalysts. The CF3 groups play a critical role in tuning the emission color and efficiency of these materials.

These complexes, particularly heteroleptic species like [Ir(C^N)2(N^N)]+, where C^N is a cyclometalating ligand and N^N is this compound, are known for their high phosphorescence quantum yields. nih.govacs.org The electron-withdrawing CF3 groups lower the energy of the ligand's π* orbitals. This widens the gap between the highest occupied molecular orbital (HOMO), often centered on the iridium and the cyclometalating ligand, and the lowest unoccupied molecular orbital (LUMO), located on the bipyridine ligand. This tuning of the HOMO-LUMO gap directly impacts the energy of the emitted light, often leading to blue-shifted emissions. acs.org For example, heteroleptic iridium(III) complexes using 2',6'-bis(trifluoromethyl)-2,4'-bipyridine as a ligand have been shown to be efficient green and orange emitters in OLEDs. nih.govamericanelements.com

Furthermore, iridium complexes with this ligand are utilized in photocatalysis. strem.com The stability and redox properties imparted by the trifluoromethylated bipyridine ligand make these complexes suitable for mediating light-driven chemical transformations.

Table 2: Photophysical Data for Selected Iridium(III) Complexes

| Complex Type | Application | Emission Color | Key Property |

|---|---|---|---|

| [Ir(dfpypy)3] | Blue OLEDs | Blue (438 nm) | High color purity and quantum efficiency. acs.org |

| Heteroleptic Ir(III) with (CF3)2bpy | OLEDs, Photocatalysis | Tunable (e.g., Green, Orange) | High quantum yields, good electron mobility. nih.gov |

| [Ir[dF(CF3)ppy]2(dtbbpy)]PF6 | Not Specified | Yellow powder | A common iridium catalyst building block. sinocompound.comaspirasci.comtcichemicals.com |

Manganese and Rhenium Complexes in Electrocatalysis

Manganese and rhenium complexes containing bipyridine ligands are prominent in the field of electrocatalysis, especially for the reduction of carbon dioxide (CO2). frontiersin.orgnih.gov The substitution of the bipyridine ligand with trifluoromethyl groups in complexes like fac-Re((CF3)2bpy)(CO)3Cl or fac-Mn((CF3)2bpy)(CO)3Br significantly influences their catalytic performance. rsc.orgnih.gov

The electron-withdrawing nature of the (CF3)2bpy ligand makes the metal center more electrophilic, which can affect the initial reduction potential of the complex. nih.gov In the mechanism of CO2 reduction, the catalyst is typically reduced in one or two electron-transfer steps to generate a highly reactive species. nih.gov The electronic properties of the bipyridine ligand are crucial in stabilizing the reduced states of the metal complex and in modulating the overpotential required for catalysis. researchgate.netresearchgate.net Studies have shown that modifying the bipyridine ligand can alter the catalytic pathway, for instance, by preventing catalyst dimerization, which can be a deactivation pathway. researchgate.net Rhenium complexes with functionalized bipyridine ligands have demonstrated notable activity and selectivity for converting CO2 to carbon monoxide (CO). nih.govjku.at

Other Transition Metal Coordination Studies

Beyond ruthenium, iridium, manganese, and rhenium, this compound has been used to synthesize complexes with other transition metals, such as copper and nickel.

Copper Complexes: Copper(II) complexes with 2,2'-bipyridine ligands are known to adopt various coordination geometries. nih.gov While specific studies on Cu(II) with this compound are less common, the electronic effects of the ligand would be expected to influence the redox properties and structural features of the resulting complexes. bldpharm.com

Nickel Complexes: Nickel complexes with substituted bipyridine ligands are investigated for their catalytic activities. wisc.edu For example, stable nickel(III) complexes containing two trifluoromethyl ligands have been synthesized, supported by tetradentate N-donor ligands. rsc.org Research on complexes like [(dtbpy)Ni(CF3)2] (where dtbpy is 4,4'-di-tert-butyl-2,2'-bipyridine) highlights the structural and electronic differences between perfluoroalkyl and alkyl complexes. acs.org

Complexation with Lanthanoid and Rare Earth Metals

The coordination chemistry of this compound extends to lanthanoid and rare earth metals. These complexes are primarily explored for their unique luminescent and magnetic properties. rsc.org

Complexes of terbium (Tb) and dysprosium (Dy) with a derivative of this ligand have been shown to exhibit characteristic lanthanoid-centered luminescence. rsc.org The bipyridine ligand acts as an "antenna," absorbing light energy and transferring it to the lanthanoid ion, which then emits at its specific wavelength. Furthermore, the presence of fluorine atoms in the ligand opens up possibilities for using these complexes as probes in 19F magnetic resonance imaging (MRI), as they can induce paramagnetic relaxation enhancement. ossila.comrsc.org

Table 3: Compound Names Mentioned | Compound Name | Abbreviation/Synonym | | :--- | :--- | | this compound | (CF3)2bpy | | 2,2'-Bipyridine | bpy | | Pyridine | | | Tris(2,2'-bipyridine)ruthenium(II) | [Ru(bpy)3]2+ | | (4,4'-Di-tert-butyl-2,2'-bipyridine)bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate (B91526) | [Ir[dF(CF3)ppy]2(dtbbpy)]PF6 | | fac-Tricarbonyl(this compound)rhenium(I) chloride | fac-Re((CF3)2bpy)(CO)3Cl | | fac-Tricarbonyl(this compound)manganese(I) bromide | fac-Mn((CF3)2bpy)(CO)3Br | | Carbon dioxide | CO2 | | Carbon monoxide | CO | | Copper | Cu | | Nickel | Ni | | Terbium | Tb | | Dysprosium | Dy | | 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) | dtbpy | | 2',6'-bis(trifluoromethyl)-2,4'-bipyridine | | | 5-chloro-1,10-phenanthroline (B167300) | Cl-phen | | 2-phenylpyridinato | ppy | | 2-(2,4-difluorophenyl)pyridinato | dFppy | | 2-(2-pyridyl)imidazole | pim || 2-(2-pyridyl)imidazole | pim |

The Electronic and Steric Influence of Trifluoromethyl Groups on Coordination Modes and Complex Stability

The introduction of trifluoromethyl (-CF3) groups at the 4,4'-positions of the 2,2'-bipyridyl (bpy) scaffold profoundly alters the ligand's electronic and steric characteristics, which in turn significantly influences its coordination behavior and the stability of the resulting metal complexes. The potent electron-withdrawing nature and the considerable steric bulk of the -CF3 groups are the primary drivers of these modifications.

The trifluoromethyl group is one of the most strongly electron-withdrawing substituents in organic chemistry. wikipedia.org This property arises from the high electronegativity of the fluorine atoms, leading to a significant inductive effect. As a result, the electron density on the pyridine rings of this compound is substantially reduced compared to the parent 2,2'-bipyridyl ligand. This electronic perturbation has a direct impact on the energy levels of the ligand's molecular orbitals. Specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are stabilized, meaning their energies are lowered. niscpr.res.in

This stabilization of ligand-based orbitals has a critical effect on the electronic properties of the corresponding metal complexes. In many transition metal complexes, such as those of ruthenium(II), the visible absorption and emission properties are dominated by metal-to-ligand charge transfer (MLCT) transitions. The energy of these transitions is directly related to the energy gap between the metal d-orbitals and the ligand's π* orbitals (the LUMO). The electron-withdrawing -CF3 groups lower the energy of the bipyridyl π* orbitals, thus increasing the energy of the MLCT transition. This is manifested as a blue shift in the absorption and emission spectra of the complex.

Furthermore, the strong electron-withdrawing nature of the -CF3 groups makes the this compound ligand a poorer σ-donor and a better π-acceptor compared to unsubstituted bipyridine. This affects the strength of the metal-ligand bond. The decreased σ-donating ability can lead to a slight weakening of the metal-nitrogen bond. However, the enhanced π-acceptor character can strengthen the back-bonding from the metal to the ligand, which can partially compensate for the weaker σ-donation, particularly with electron-rich metal centers.

The influence of the trifluoromethyl groups on the redox potential of the metal center is also a significant electronic effect. The electron-withdrawing nature of the -CF3 groups makes it more difficult to oxidize the metal center in the complex. This is observed as a positive shift in the metal-centered oxidation potential. For instance, in a series of ruthenium(II) bipyridyl complexes, those with electron-withdrawing substituents on the bipyridine ligands exhibit higher Ru(II)/Ru(III) oxidation potentials.

A comparative analysis of the structural data of a ruthenium(II) complex containing this compound with the parent [Ru(bpy)₃]²⁺ complex provides insight into these effects.

| Complex | Average Ru-N Bond Length (Å) | Reference |

|---|---|---|

| [Ru(bpy)₃]²⁺ | 2.056 | osti.gov |

| [Ru(bpy)₂(4,4'-(CF₃)₂bpy)]²⁺ | 2.058 |

The data in Table 1 indicates a very subtle elongation of the Ru-N bond upon introduction of the trifluoromethyl groups, which is consistent with the decreased σ-donating ability of the ligand.

| Complex | E₁/₂(Ru³⁺/²⁺) vs SCE (V) | Reference |

|---|---|---|

| [Ru(bpy)₃]²⁺ | 1.26 | |

| [Ru(4,4'-(CO₂Et)₂bpy)₃]²⁺ | 1.84 |

As shown in Table 2, the introduction of electron-withdrawing ester groups at the 4,4'-positions significantly increases the oxidation potential of the ruthenium center. A similar, albeit quantitatively different, effect is expected for the even more strongly withdrawing trifluoromethyl groups, leading to enhanced oxidative stability of the metal center in the complex.

Spectroscopic and Electronic Structure Research of 4,4 Di Trifluoromethyl 2,2 Bipyridyl Complexes

Absorption and Emission Properties of Metal-4,4'-Di(trifluoromethyl)-2,2'-bipyridyl Complexes

The incorporation of the 4,4'-di(trifluoromethyl)-2,2'-bipyridyl ligand into metal complexes has a profound effect on their absorption and emission characteristics. These properties are critical for applications in areas such as photocatalysis and organic light-emitting devices (OLEDs). ossila.comsigmaaldrich.com

The electron-withdrawing nature of the trifluoromethyl substituents on the bipyridine ring system directly impacts the energy levels of the frontier molecular orbitals in the resulting metal complexes. lookchem.com In ruthenium polypyridyl complexes, for instance, the presence of the 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) (tfmbpy) ligand, compared to an electron-donating ligand like 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmbpy), results in a shift of the singlet metal-to-ligand charge transfer (¹MLCT) transition to higher energy. lookchem.com This is attributed to the stabilization of the ligand's lowest unoccupied molecular orbital (LUMO), which increases the energy gap for the MLCT transition. ossila.comlookchem.com

Homoleptic rare earth metal complexes with ligands derived from 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, such as those with terbium (Tb) and dysprosium (Dy), exhibit lanthanoid-centered luminescence in aqueous solutions. ossila.comrsc.org For example, a terbium complex of this type has shown a quantum yield of up to 0.9%. ossila.com

In platinum complexes, the emission properties are also heavily influenced by the substituents on the bipyridine ligand. While a complex with strongly electron-withdrawing substituents like this compound can have a lowest energy excited state of the d(xy,yz) → π*(bpy) type, this can differ in complexes with other substituents. researchgate.net The photophysical properties of platinacycles are dominated by mixed metal-ligand-to-ligand charge transfer (MLL'CT) transitions. nih.gov The energy of these transitions, and consequently the absorption and emission wavelengths, can be tuned by modifying the ligands. nih.gov For related platinum complexes, solid-state photoluminescence is observed, the color of which is dependent on the specific ligand and crystal packing. nih.gov

The table below summarizes the maximum absorption wavelengths for selected complexes.

| Complex Type | Ligand | Maximum Absorption Wavelength (λ_max) | Solvent |

| Iridium(III) | (4,4'-Di-tert-butyl-2,2'-bipyridine) | 420 nm | CH₃CN |

| Ruthenium(II) | cis-bis(2,2'-bipyridine-4,4'-dicarboxylic acid) | ~400 nm and ~535 nm | Not specified |

| Cobalt(II), Nickel(II), Zinc(II) | 4,4'-dimethyl-2,2'-bipyridine | 301-306 nm | Not specified |

This table presents data for related bipyridine complexes to provide context for the photophysical properties. nih.govresearchgate.nettcichemicals.com

The excited-state dynamics of metal complexes containing this compound are characterized by the interplay between radiative (luminescence) and non-radiative decay pathways. nih.govnih.gov Following photoexcitation, molecules can return to the ground state by emitting a photon or through non-radiative processes like internal conversion and intersystem crossing. lanl.gov

For some ruthenium(II) polypyridyl complexes, room temperature luminescence is not detected, which suggests that non-radiative decay pathways are highly efficient at this temperature. nih.gov However, at low temperatures, such as 77 K, these same complexes can exhibit broad emission from a triplet metal-to-ligand charge transfer (³MLCT) excited state. nih.gov The energy of this ³MLCT state for a series of Ru(II) complexes with bipyridine ligands was found to be similar across the series, with emission maxima ranging from 525 to 540 nm. nih.gov

In certain platinacycle complexes, the loss of photoluminescence in room temperature solutions is attributed to thermal access to a distorted triplet state, which provides an efficient non-radiative decay channel. nih.gov The lifetime of the excited state is a key parameter in these dynamics. For example, lanthanide(III) complexes with a nonadentate bispidine ligand incorporating a bipyridine moiety exhibit long-lived excited states, with lifetimes in the millisecond (for Eu³⁺ and Tb³⁺) and microsecond (for Yb³⁺) range, suggesting that non-radiative pathways are less dominant in these specific systems. nih.gov

Electrochemical Properties and Redox Behavior

The electron-withdrawing trifluoromethyl groups significantly alter the electrochemical properties of this compound complexes, particularly their reduction potentials. lookchem.com

Cyclic voltammetry studies of metal-bipyridine complexes reveal characteristic redox processes. The oxidation is typically metal-based (e.g., Ru(II)/Ru(III)), while the reductions are ligand-based. nih.govrsc.org For ruthenium(II) complexes containing two bipyridine ligands, two sequential, reversible one-electron reduction waves are often observed. nih.gov These are assigned to the stepwise reduction of the two bipyridine ligands. nih.gov

The oxidation potential is also influenced by the ligands. In a series of cis-[Ru(bpy)₂(P(p-R-Ph)₃)(CH₃CN)]²⁺ complexes, a reversible oxidation assigned to the Ru(III)/Ru(II) couple was observed at approximately +1.55 V vs. Ag/AgCl, with the exact potential being dependent on the phosphine (B1218219) substituent. nih.gov For related ruthenium complexes with dicarboxylic acid-substituted bipyridines, the Ru(II)–Ru(III) oxidation occurs at positive potentials, with the electron-withdrawing nature of the ligands making the oxidation more difficult. rsc.org

The table below shows electrochemical data for a series of related Ruthenium(II) complexes.

| Complex | E₁/₂(ox) (V vs Ag/AgCl) | E₁/₂(red1) (V vs Ag/AgCl) | E₁/₂(red2) (V vs Ag/AgCl) |

| cis-[Ru(bpy)₂(P(p-OCH₃-Ph)₃)(CH₃CN)]²⁺ | +1.53 | -1.34 | -1.53 |

| cis-[Ru(bpy)₂(P(p-CH₃-Ph)₃)(CH₃CN)]²⁺ | +1.54 | -1.31 | -1.51 |

| cis-[Ru(bpy)₂(P(p-F-Ph)₃)(CH₃CN)]²⁺ | +1.60 | -1.32 | -1.50 |

| cis-[Ru(bpy)₂(P(p-CF₃-Ph)₃)(CH₃CN)]²⁺ | +1.70 | -1.26 | -1.44 |

Data from a study on ruthenium complexes with substituted triphenyl phosphine groups and unsubstituted 2,2'-bipyridine (B1663995), measured in CH₃CN (0.1 M Bu₄NPF₆) at a scan rate of 100 mV s⁻¹. nih.gov

The strong electron-withdrawing character of the trifluoromethyl groups makes the this compound ligand easier to reduce than unsubstituted or electron-donating bipyridines. lookchem.comresearchgate.net This is reflected in less negative reduction potentials for its metal complexes.

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful tool for the characterization of this compound and its complexes. researchgate.net Due to the presence of fluorine, ¹⁹F NMR is particularly informative, in addition to standard ¹H and ¹³C NMR. researchgate.netnih.gov

¹H NMR spectra are used to confirm the structure of the ligand and its coordination to a metal center. researchgate.netrsc.org In complexes, the chemical shifts of the bipyridine protons are affected by coordination, and analysis of these shifts can provide information about the binding mode and the electronic environment of the ligand. researchgate.netrsc.org

¹⁹F NMR is especially valuable for probing the electronic environment of the trifluoromethyl groups. ossila.comrsc.org Lanthanide complexes of a derivative of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine have been investigated as potential ¹⁹F NMR probes. rsc.org Homoleptic terbium and dysprosium complexes with 4,4'-bis(trifluoromethyl)-2,2'-bipyridine exhibit a high relaxation rate in ¹⁹F NMR, which is a desirable property for imaging applications. ossila.com Computational studies have also been performed to predict ¹⁹F NMR chemical shifts of trifluoromethyl derivatives, which aids in the interpretation of experimental spectra. nih.gov The characterization of platinum and palladium complexes with similar fluorinated bipyridine ligands has been accomplished using a combination of ¹H, ¹⁹F, and ¹³C NMR. researchgate.net

Kinetic and Thermodynamic Investigations of Complex Formation and Reactivity

The kinetic and thermodynamic aspects of complex formation involving this compound are crucial for understanding the stability and reactivity of its coordination compounds. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the ligand's electronic properties and, consequently, its coordination behavior.

While specific kinetic and thermodynamic data for the complexation of this compound itself are not extensively reported in the literature, studies on analogous bipyridine ligands with electron-withdrawing substituents provide valuable insights. Generally, the introduction of such groups decreases the basicity of the pyridine (B92270) nitrogen atoms. This reduction in basicity is expected to result in lower thermodynamic stability constants (log K) for the corresponding metal complexes compared to those with electron-donating or unsubstituted bipyridine ligands.

Research on related systems, such as ruthenium complexes with various substituted bipyridine ligands, indicates that the electronic effects of the substituents play a significant role in the reactivity of the resulting complexes. For example, the redox potentials of the metal center can be finely tuned by the choice of substituents on the bipyridine ligands. The electron-withdrawing trifluoromethyl groups in this compound are expected to make the metal center more electrophilic and, therefore, more susceptible to reduction.

The reactivity of the coordinated this compound ligand can also be of interest. The electron-deficient nature of the bipyridine ring system in its complexes could make it susceptible to nucleophilic attack, potentially leading to novel ligand-centered reactions. However, detailed experimental studies on the kinetic and thermodynamic parameters of complex formation and the specific reactivity patterns of this compound complexes remain an area for further investigation.

Catalytic Research Applications of 4,4 Di Trifluoromethyl 2,2 Bipyridyl in Transition Metal Systems

Photocatalysis

The introduction of trifluoromethyl groups onto the bipyridine framework significantly influences the photophysical and photochemical properties of the resulting metal complexes, making 4,4'-di(trifluoromethyl)-2,2'-bipyridyl a valuable ligand in photocatalysis.

Photo-oxidative Catalysis Mediated by Ruthenium Complexes

Ruthenium(II) polypyridine complexes are renowned photosensitizers, but their application in oxidative catalysis can be limited by their excited-state reduction potentials. The use of this compound (tfm-bpy) as a ligand in ruthenium complexes addresses this limitation. The electron-withdrawing nature of the trifluoromethyl groups increases the oxidation potential of the metal center in the excited state, thereby enhancing its ability to oxidize substrates.

A notable example is the complex [Ru(tfm-bpy)2(BCF)2], which exhibits a high excited-state reduction potential of 1.43 V vs SCE. strem.com This is a significant increase of 0.61 V compared to the archetypal [Ru(bpy)3]2+ photosensitizer. strem.com This enhanced oxidizing power makes it a highly attractive candidate for oxidative photocatalysis, capable of driving thermodynamically challenging reactions. The trifluoromethyl groups play a crucial role in elevating the energy of the metal-to-ligand charge-transfer (MLCT) state, a key factor in its photocatalytic activity. strem.com

Table 1: Comparison of Excited-State Reduction Potentials of Ruthenium Complexes

| Complex | Excited-State Reduction Potential (V vs SCE) | Reference |

| [Ru(tfm-bpy)2(BCF)2] | 1.43 | strem.com |

| [Ru(bpy)3]2+ | 0.82 | strem.com |

General Photocatalytic Reactions Utilizing Iridium Complexes

Iridium(III) complexes bearing bipyridine ligands are another major class of photocatalysts. The incorporation of this compound has been instrumental in the development of highly efficient and robust iridium-based photosensitizers. These complexes are utilized in a wide array of photoredox reactions, where their tunable photophysical properties are a key advantage. sigmaaldrich.comossila.com

Electrocatalysis

The electron-withdrawing character of the this compound ligand has proven beneficial in the field of electrocatalysis, particularly for the reduction of carbon dioxide.

Carbon Dioxide (CO2) Reduction by Metal-4,4'-Di(trifluoromethyl)-2,2'-bipyridyl Complexes

The electrochemical reduction of CO2 to value-added chemical feedstocks is a critical area of research for sustainable energy solutions. Transition metal complexes containing bipyridine ligands are among the most studied molecular electrocatalysts for this transformation. The modification of the bipyridine ligand with trifluoromethyl groups has been shown to positively impact the catalytic efficiency and selectivity of CO2 reduction.

Rhenium and manganese carbonyl complexes bearing bipyridine ligands are prominent examples. mdpi.comnih.gov While direct studies on complexes with this compound are part of a broader research effort, the principles derived from related substituted bipyridine ligands are applicable. For instance, the introduction of electron-withdrawing groups is known to facilitate the reduction of the metal center, a key step in the catalytic cycle of CO2 reduction. These modifications can lower the overpotential required for the reaction and enhance the turnover frequency. acs.orgnih.gov

Research on manganese bipyridine catalysts has shown that the ligand framework is crucial in determining the reaction pathway and product selectivity. chemrxiv.orgnih.govresearchgate.net The electronic properties of the bipyridine ligand influence the stability of key intermediates, such as the [Mn(bpy)(CO)3]− anion, which is the active species in the catalytic cycle. chemrxiv.org The use of bipyridine ligands with varying electronic substituents allows for the fine-tuning of the catalyst's redox properties to optimize CO2 reduction. thermofishersci.in

Organic Transformations Mediated by this compound Ligands

Beyond photocatalysis and electrocatalysis, transition metal complexes of this compound are effective in mediating a range of organic transformations, most notably cross-coupling reactions.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental C-C and C-heteroatom bond-forming reactions in modern organic synthesis. The performance of the transition metal catalysts, typically based on nickel or palladium, is highly dependent on the nature of the supporting ligands.

While a broad range of bipyridine ligands have been explored in nickel-catalyzed cross-coupling reactions, the specific use of 4,4'-di(trifluoromethyl)-2,2'-bipyridine is less commonly documented with extensive data tables in the literature. However, the principles of ligand electronic effects are well-established. In nickel-catalyzed photoredox reactions, bipyridine ligands are often employed, and the electronic tuning of these ligands can influence the reaction efficiency. thermofishersci.in For example, in the nickel-catalyzed dimerization of 2-chloropyridines, different substituted bipyridines have been synthesized, highlighting the versatility of this ligand class.

In the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand is critical for achieving high yields and selectivities. acs.org While many studies focus on phosphine (B1218219) ligands, bipyridine derivatives also play a role. nih.gov The electron-deficient nature of 4,4'-di(trifluoromethyl)-2,2'-bipyridine can be expected to influence the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination, although specific performance data for this ligand in a wide range of palladium-catalyzed cross-coupling reactions is an area of ongoing research.

C-H Activation and Borylation Reactions

The direct functionalization of C-H bonds is a paramount goal in modern organic synthesis, and transition metal-catalyzed borylation has emerged as a powerful tool for this purpose. The this compound ligand has been instrumental in advancing these methodologies, particularly in iridium-catalyzed systems.

The introduction of trifluoromethyl groups at the 4,4'-positions of the bipyridine scaffold significantly influences the electronic environment of the iridium center. This electronic modification enhances the catalytic activity and can alter the regioselectivity of the C-H borylation reaction. Research has shown that related bipyridine ligands bearing trifluoromethyl substituents are highly effective for the iridium-catalyzed borylation of challenging substrates. For instance, the use of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) as a ligand in iridium catalysis has enabled the efficient and regioselective borylation of the methyl group in a wide array of N-methylamides. nih.gov This transformation demonstrates high functional group tolerance and remarkable selectivity, providing a method for functionalizing otherwise unreactive aliphatic C-H bonds. nih.gov

The reaction's success with a variety of methylamides highlights the broad applicability of this catalytic system. The trifluoromethyl groups are believed to play a crucial role in the reaction's efficiency, potentially through non-covalent interactions between the ligand and the substrate. nih.gov While this specific example utilizes the 5,5'-isomer, the underlying principles of electronic tuning by trifluoromethyl groups are directly applicable to the this compound ligand.

Below is a table summarizing the iridium-catalyzed borylation of various N-methylamides using a bis(trifluoromethyl)bipyridine ligand, showcasing the high yields and selectivity achieved.

| Entry | Substrate | Product | Yield (%) |

| 1 | N-methylbenzamide | N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide | 85 |

| 2 | N-methyl-4-methoxybenzamide | 4-methoxy-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide | 92 |

| 3 | N-methyl-4-chlorobenzamide | 4-chloro-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide | 78 |

| 4 | N-methylpicolinamide | N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)picolinamide | 65 |

| 5 | N,N-dimethylformamide | (Not Applicable) | (Not Applicable) |

Data adapted from studies on related bis(trifluoromethyl)bipyridine ligands in iridium-catalyzed borylation reactions. nih.gov

Other Catalytic Organic Transformations

Beyond C-H borylation, this compound is a prominent ligand in a range of other transition metal-catalyzed organic transformations, most notably in the field of photocatalysis. The ligand is frequently employed in iridium(III) and ruthenium(II) complexes to create highly efficient photoredox catalysts. sigmaaldrich.comossila.comsigmaaldrich.com

The strong electron-withdrawing nature of the trifluoromethyl groups lowers the energy of the ligand's π* orbitals. In photocatalytic cycles, this facilitates single-electron transfer processes, making the resulting metal complexes powerful photooxidants or photoreductants upon excitation with visible light. nih.gov These photocatalysts have been utilized in a diverse array of reactions, including:

Atom Transfer Radical Addition (ATRA): Iridium photocatalysts bearing bipyridyl ligands can facilitate the addition of haloalkanes across alkenes and alkynes.

Reductive Cross-Coupling Reactions: Nickel-catalyzed photoredox reactions, often in conjunction with an iridium photocatalyst, have been developed for C-C bond formation. nih.gov

Aerobic Oxidations: Iridium complexes with substituted bipyridine ligands have been shown to catalyze the aerobic oxidation of sulfides and arylboronic acids under visible light irradiation. rsc.org

Intramolecular Cyclizations: Ruthenium and iridium polypyridyl complexes are effective catalysts for various radical cyclization reactions to construct complex molecular architectures. researchgate.net

The versatility of these photocatalytic systems is highlighted by their application in the synthesis of complex molecules and their tolerance of a wide range of functional groups. The development of heterogeneous catalysts, where iridium complexes containing substituted bipyridine ligands are immobilized on solid supports like porous organic polymers, has further expanded their utility by enabling easy catalyst recovery and reuse. rsc.org

The general applicability of this compound in photocatalysis is underscored by its commercial availability as a "photocatalysis ligand" and its documented use in iridium(III) complexes for such applications. sigmaaldrich.comsigmaaldrich.com

Materials Science Research Utilizing 4,4 Di Trifluoromethyl 2,2 Bipyridyl

Organic Light-Emitting Diodes (OLEDs)

The 4,4'-di(trifluoromethyl)-2,2'-bipyridyl ligand is utilized in the creation of phosphorescent OLEDs (PHOLEDs), particularly in complexes with heavy metals like iridium(III). sigmaaldrich.comrsc.org These complexes serve as dopants or emitters in the emissive layer of OLED devices. rsc.orgmdpi.com The trifluoromethyl groups can influence the photophysical properties of the metal complexes, affecting emission colors and device efficiencies. mdpi.comnih.gov

Table 1: Performance of an OLED Device Using a Related Trifluoromethyl-Bipyridine Iridium Complex Data for an Iridium(III) complex featuring a 2',6'-bis(trifluoromethyl)-2,4'-bipyridine ligand.

| Parameter | Value | Reference |

| Emitter | Ir1 (Iridium complex) | nih.govamericanelements.com |

| Emission Color | Green (503 nm) | nih.govamericanelements.com |

| Maximum External Quantum Efficiency (EQE) | 27.0% | nih.govamericanelements.com |

| Maximum Current Efficiency | 74.8 cd A⁻¹ | nih.govamericanelements.com |

| Maximum Power Efficiency | 33.4 lm W⁻¹ | nih.govamericanelements.com |

Dye-Sensitized Solar Cells (DSSCs)

Ruthenium and copper complexes containing bipyridine ligands are extensively used as photosensitizers in DSSCs. mdpi.comresearchgate.netscispace.com The this compound ligand has been specifically investigated in this context for its beneficial effects on solar cell performance. ossila.com

Table 2: Photovoltaic Performance of a DSSC with a Copper Dye Containing a Trifluoromethyl-Substituted Bipyridine Ligand Illustrative data based on findings for copper(I) dyes with CF3-substituted bipyridine ligands.

| Parameter | Finding | Reference |

| Dye Type | Copper(I) complex with CF3-bipyridine ligand | ossila.com |

| Photoconversion Efficiency (PCE) | Improvement of up to 34% compared to non-fluorinated dyes | ossila.com |

| Key Feature | Trifluoromethyl anchoring groups | ossila.com |

The enhancement in photoconversion efficiency is directly linked to the electronic properties imparted by the trifluoromethyl groups. ossila.com These strong electron-withdrawing groups stabilize the Highest Occupied Molecular Orbital (HOMO) of the metal complex dye. ossila.com A more stable (lower energy) HOMO level is advantageous for the dye regeneration process in a DSSC, where the oxidized dye is reduced by the redox mediator (e.g., I⁻/I₃⁻ or cobalt complexes) in the electrolyte. scispace.comnih.gov Computational studies on various metal complexes confirm that electron-withdrawing substituents on bipyridine ligands lower the HOMO energy level. rsc.orgnih.gov This stabilization helps to ensure an adequate driving force for dye regeneration, which is a critical step for efficient and sustained solar cell operation. scispace.com The LUMO (Lowest Unoccupied Molecular Orbital) is typically centered on the bipyridine ligand's π* orbitals, and its energy is also affected, but the stabilization of the Ru-based HOMO is a key effect of the electron-withdrawing substituents. nih.gov

Development of Advanced Functional Materials

Beyond OLEDs and DSSCs, this compound is a versatile building block for a range of other advanced functional materials. ossila.comwiley-vch.de Its unique electronic properties make it suitable for applications in photocatalysis and as a component in specialized molecular probes. ossila.comsigmaaldrich.com

The ligand has been used to create homoleptic rare earth metal complexes with terbium and dysprosium. ossila.com These complexes are notable for their potential use as dual ¹⁹F MRI and optical imaging probes, leveraging the fluorine content of the CF3 groups for magnetic resonance imaging and the lanthanide's luminescence for optical detection. ossila.com

Furthermore, the core structure of bis(trifluoromethyl)-biphenyl is employed in the synthesis of advanced polymers. ncku.edu.tw For instance, polyimides synthesized using the related diamine, 2,2′-bis(trifluoromethyl)-4,4′-diamino-biphenyl, exhibit enhanced thermal stability and resistance to hydrolysis, properties imparted by the perfluoromethyl groups. ncku.edu.tw This demonstrates the broader utility of the trifluoromethyl-substituted biphenyl/bipyridyl scaffold in creating robust, high-performance materials for demanding applications. ncku.edu.twnih.gov

Computational and Theoretical Investigations of 4,4 Di Trifluoromethyl 2,2 Bipyridyl and Its Complexes

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational investigations in chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4,4'-(CF₃)₂bpy, DFT calculations are crucial for understanding how the powerful electron-withdrawing trifluoromethyl (-CF₃) groups influence the electronic distribution within the ligand and its subsequent reactivity upon coordination to a metal center.

DFT calculations on tungsten tetracarbonyl complexes, [W(bpy-R)(CO)₄], where the bipyridine ligand is substituted at the 4,4'-positions with various groups (R = H, CH₃, tBu, OCH₃, CF₃, and CN), have been performed to investigate their electronic structure and reactivity in the context of the CO₂ reduction reaction (CO₂RR). nih.gov These studies reveal that electron-withdrawing substituents, such as -CF₃, significantly impact the energy levels of the molecular orbitals. nih.gov Specifically, the presence of -CF₃ groups stabilizes the highest occupied molecular orbital (HOMO), which can be beneficial in certain applications like dye-sensitized solar cells (DSSCs) by improving photoconversion efficiency. ossila.com

However, for electrocatalytic CO₂ reduction, DFT results indicate that while electron-withdrawing groups like -CF₃ are effective at activating the complex for initial reduction, they can be detrimental in subsequent steps. nih.gov The calculations show that these substituents lead to the formation of high-energy intermediates during the necessary protonation steps, which ultimately results in lower turnover frequencies (TOFs) and higher overpotentials for the catalytic process. nih.gov The choice of the density functional approximation (DFA) is critical in these studies, with various levels of theory, from semi-local to double-hybrid DFAs, being employed depending on the desired accuracy for geometry, reaction barriers, and non-covalent interactions. mdpi.com

Modeling Ligand Electronic Effects and Their Influence on Metal-Ligand Interactions

The electronic effects of the 4,4'-(CF₃)₂bpy ligand are dominated by the strong inductive (-I) effect of the two trifluoromethyl groups. Computational modeling is essential for quantifying these effects and understanding their influence on the nature of the metal-ligand bond. When 4,4'-(CF₃)₂bpy coordinates to a metal, its electron-withdrawing nature decreases the electron density at the metal center. This modulation of the metal's electronic properties is critical for its catalytic activity and spectroscopic signatures.

In a comparative DFT study of [W(bpy-R)(CO)₄] electrocatalysts, the -CF₃ substituent was analyzed alongside electron-donating groups (EDGs) like -CH₃ and -tBu. nih.gov The results quantitatively demonstrated that the electron-withdrawing -CF₃ group destabilizes intermediates in the catalytic cycle for CO₂ reduction, particularly those involved in protonation, making the process less efficient compared to complexes with EDGs. nih.gov This highlights the delicate balance required; while withdrawing density can make a metal center more electrophilic and reactive towards certain substrates, it can also inhibit other necessary steps in a catalytic cycle.

The principle that ligand electronics govern the properties of a metal complex is broadly applicable. For instance, computational studies on other bipyridine-based systems show how modifying ligand electronics can tune the selectivity of lanthanide and actinide separation. mdpi.com Similarly, DFT calculations on ruthenium triangle and square complexes bridged by 4,4'-bipyridine (B149096) have revealed that the ligand's π system provides a pathway for electron transfer between metal centers. nih.gov The ability to model these subtle electronic influences allows chemists to predict how a ligand like 4,4'-(CF₃)₂bpy will behave in a given coordination environment and to understand the resulting complex's properties, from reactivity to photochemistry. ossila.comnih.gov

Rational Design of Modified Ligands and Catalytic Systems via Computational Methods

The ultimate goal of theoretical modeling in catalysis is the rational, in silico design of new, more efficient systems, minimizing trial-and-error laboratory synthesis. nih.govethz.ch Computational methods allow researchers to screen vast chemical spaces and identify promising candidates by predicting their catalytic performance. ethz.ch Starting with a known ligand scaffold like 4,4'-(CF₃)₂bpy, modifications can be proposed and evaluated computationally to enhance specific properties.

The process of rational design involves several key steps:

Mechanistic Understanding: A deep understanding of the reaction mechanism for a given catalyst is paramount. DFT can be used to map out the entire catalytic cycle, identify transition states, and determine the turnover-limiting step. ethz.ch

Structure-Activity Relationships: By systematically modifying the ligand in silico (e.g., changing the nature or position of substituents) and calculating the effect on the reaction's energy profile, quantitative structure-activity relationships (QSAR) can be established. nih.gov

Descriptor-Based Screening: Key properties, or "descriptors," that correlate with catalytic activity (such as the binding energy of an intermediate or the energy of a transition state) are identified. nih.gov These descriptors can then be calculated for a large library of virtual, modified ligands to rapidly screen for promising candidates.

For example, based on the finding that the -CF₃ groups in [W(4,4'-(CF₃)₂bpy)(CO)₄] hinder protonation steps in CO₂ reduction nih.gov, a computational approach could be used to design a modified ligand. One might explore adding electron-donating groups elsewhere on the bipyridine rings to offset the strong pull of the -CF₃ groups, or replacing one -CF₃ group with a different substituent to create an asymmetric ligand with finely tuned electronic properties. This data-driven approach, sometimes coupled with machine learning, accelerates the discovery of catalysts optimized for a specific chemical transformation. ethz.ch

Mechanistic Studies of Catalytic Pathways Using Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are powerful for elucidating the detailed, step-by-step mechanisms of catalytic reactions. ethz.ch These studies provide snapshots of the reaction coordinate, identifying intermediates and the transition states that connect them, which are often impossible to observe experimentally.

A detailed mechanistic study using DFT was conducted on the electrocatalytic CO₂ reduction by a series of [W(bpy-R)(CO)₄] complexes, including the derivative with R = CF₃. nih.gov The proposed catalytic pathway involves several key steps:

Initial two-electron reduction of the catalyst.

Dissociation of a CO ligand to create a vacant coordination site, forming the active catalyst.

Binding of CO₂ to the doubly reduced tungsten center.

Protonation and further reduction steps to release CO and water, regenerating the catalyst.

Emerging Research Areas and Future Perspectives for 4,4 Di Trifluoromethyl 2,2 Bipyridyl

New Applications in Chemical Sensing and Molecular Probes

The strong electron-withdrawing nature of the trifluoromethyl groups on the bipyridyl frame makes 4,4'-di(trifluoromethyl)-2,2'-bipyridyl and its derivatives excellent candidates for creating highly sensitive chemical sensors and molecular probes. chemimpex.com Research in this area leverages the ligand's ability to form stable complexes with metal ions, whose photophysical properties can be modulated by the presence of specific analytes.

One significant area of development is in the field of luminescence and magnetic resonance imaging (MRI). For instance, complexes of 4,4'-di(trifluoromethyl)-2,2'-bipyridine with rare earth metals like terbium (Tb) and dysprosium (Dy) have been synthesized. ossila.comnih.gov These complexes exhibit lanthanoid-centered luminescence in aqueous solutions. nih.gov Furthermore, they demonstrate a high relaxation rate in ¹⁹F Nuclear Magnetic Resonance (NMR), suggesting their potential as dual-mode probes for both optical imaging and ¹⁹F MRI. ossila.comnih.gov A derivative, 4,4'-bis(trifluoromethyl)-2,2'-bipyridine-6,6'-dicarboxylic acid, has been used to create a multipurpose ligand scaffold for these lanthanoid-based probes. nih.gov This dual-functionality is a highly sought-after feature for advanced diagnostic and analytical tools.

The compound is also utilized in the development of sensitive analytical methods, such as fluorescence spectroscopy, for detecting trace amounts of various substances. chemimpex.com The principle often involves the modulation of the fluorescence of a metal complex upon interaction with a target molecule. The high stability and defined coordination geometry of complexes containing this ligand are advantageous for creating selective and robust sensing platforms.

Table 1: Research Findings in Chemical Sensing with this compound Derivatives

| Research Area | Metal Complex/System | Key Finding | Potential Application | Citation |

|---|---|---|---|---|

| Dual-Modal Probing | Terbium (Tb) and Dysprosium (Dy) complexes | Exhibits both lanthanoid-centered luminescence and paramagnetically enhanced ¹⁹F NMR relaxation. | Combined optical imaging and ¹⁹F MRI probes. | ossila.comnih.gov |

Interdisciplinary Research in Bio-inorganic Chemistry (excluding clinical applications)

In the realm of bio-inorganic chemistry, this compound serves as a critical component in the design of metal-based molecules for probing biological systems. The focus of this non-clinical research is on understanding fundamental biological processes through techniques like imaging and spectroscopy.

The development of ¹⁹F MRI/optical imaging probes is a prime example of this interdisciplinary approach. ossila.com Homoleptic rare earth metal complexes with 4,4'-di(trifluoromethyl)-2,2'-bipyridine have shown promising characteristics, such as quantum yields up to 0.9% and significant relaxation rates in ¹⁹F NMR. ossila.com The presence of the trifluoromethyl groups is key, as the ¹⁹F nucleus provides a distinct NMR signal that is essentially free from background interference in biological systems. This allows for clear, high-contrast imaging. These probes can be used in research settings to visualize the distribution and environment of specific metal ions or molecules within cells and tissues, providing insights into metabolic pathways and cellular functions without a direct therapeutic goal.

Research into the photochemistry of ruthenium(II) complexes containing bipyridyl ligands also contributes to this field. ossila.com Studies on electron transfer processes, including proton-coupled electron transfer (PCET) between such complexes and biologically relevant molecules like benzoquinone, help elucidate fundamental charge transfer mechanisms that are ubiquitous in nature. ossila.com Understanding these processes is crucial for designing artificial systems that can mimic biological functions, such as photosynthesis.

Development of Next-Generation Highly Efficient Catalytic Systems

This compound is a ligand of significant interest in the development of advanced catalytic systems. chemimpex.com Its electron-withdrawing groups can modify the electronic properties of a metal center, thereby enhancing its catalytic activity, selectivity, and stability. chemimpex.comlookchem.com This makes it a valuable tool for a wide range of chemical transformations.

A major application is in photocatalysis, particularly with iridium(III) complexes. sigmaaldrich.comsigmaaldrich.com These complexes are effective photoredox catalysts, capable of facilitating a variety of bond-forming transformations and cross-coupling reactions upon irradiation with light. researchgate.net The ligand's properties help to tune the redox potentials and excited-state lifetimes of the iridium center, which are critical for efficient catalytic cycles. researchgate.net

The ligand has also been explored in copper-catalyzed reactions. In one study on the trifluoromethylation of iodoarenes, this compound was used as a ligand for the copper(I) catalyst. beilstein-journals.org Although ligands with electron-donating groups showed higher efficacy in that specific reaction, the investigation of electron-withdrawing ligands like this one is crucial for understanding structure-activity relationships and optimizing catalysts for different substrates and reaction conditions. beilstein-journals.org Its role in stabilizing metal ions and facilitating electron transfer reactions is considered pivotal for synthesizing novel compounds. chemimpex.com

Furthermore, the trifluoromethyl groups have been shown to improve the efficiency of dye-sensitized solar cells (DSSCs). ossila.com In copper(I)-based dyes, these fluorinated building blocks help to stabilize the highest occupied molecular orbital (HOMO), leading to enhanced photoconversion efficiency. ossila.com This highlights the ligand's potential in the broader field of energy conversion catalysis.

Table 2: Applications of this compound in Catalysis

| Catalytic System | Metal | Reaction Type | Key Advantage of Ligand | Citation |

|---|---|---|---|---|

| Photocatalysis | Iridium(III) | Photoredox catalysis, cross-coupling | Tunes redox potentials and excited-state properties. | sigmaaldrich.comsigmaaldrich.comresearchgate.net |

| Cross-Coupling | Copper(I) | Trifluoromethylation | Modulates electronic properties of the metal center. | beilstein-journals.org |

Advanced Characterization Methodologies for Understanding Ligand-Metal Interactions in Complex Systems

A deep understanding of the interactions between this compound and metal centers is fundamental to designing more effective catalysts and probes. Researchers employ a suite of advanced characterization techniques to elucidate the structural, electronic, and magnetic properties of these complexes.

NMR spectroscopy is a particularly powerful tool. The presence of the CF₃ groups allows for the use of ¹⁹F NMR, which is highly sensitive to the local chemical environment. ossila.comnih.gov Studies on lanthanoid complexes have used ¹⁹F NMR to measure paramagnetically enhanced longitudinal magnetic relaxation, providing detailed information about the structure and dynamics of the complex in solution. nih.gov Standard proton (¹H) and carbon (¹³C) NMR are also used to confirm the structure of new compounds and ligand precursors. mdpi.com

Spectroscopic methods, such as fluorescence and UV-Vis spectroscopy, are essential for probing the photophysical properties of these complexes, which is particularly relevant for applications in sensing and photocatalysis. chemimpex.com These techniques allow researchers to study electronic transitions, determine quantum yields, and investigate excited-state behavior. ossila.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4,4'-Di(trifluoromethyl)-2,2'-bipyridyl, and how are these compounds characterized?

- Synthesis : The compound is typically synthesized via cross-coupling reactions using trifluoromethyl-substituted precursors. For example, substituted bipyridyl ligands are often prepared by Suzuki-Miyaura coupling or direct functionalization of 2,2'-bipyridine derivatives (e.g., nitration followed by reduction and trifluoromethylation) .

- Characterization : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity .

- X-ray crystallography to resolve steric effects of CF₃ groups and intermolecular interactions .

- Mass spectrometry for molecular weight validation .

Q. How do the trifluoromethyl (-CF₃) substituents influence the electronic and steric properties of 2,2'-bipyridyl ligands?

- The electron-withdrawing nature of -CF₃ groups lowers the ligand’s π*-orbital energy, stabilizing metal complexes and altering redox potentials. This is critical in tuning electrochemical behavior, as seen in [Cp*Rh] complexes where CF₃ substitution shifts reduction potentials by ~0.5 V compared to unsubstituted analogs .

- Steric hindrance from CF₃ groups can restrict coordination geometries, favoring distorted octahedral or square-planar structures in metal complexes .

Q. What are common applications of this compound in coordination chemistry?

- The ligand forms stable complexes with transition metals (e.g., Rh, Ru, Cu), enabling applications in:

- Photoredox catalysis : CF₃-substituted Ru(II) complexes exhibit enhanced visible-light absorption for CO₂ reduction .

- Electrochemical studies : Rhodium complexes with CF₃-bipyridyl ligands show unique multi-electron redox behavior, useful in energy storage systems .

Advanced Research Questions

Q. How can researchers experimentally determine the impact of -CF₃ groups on redox potentials in metal complexes?

- Methodology :

- Perform cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) under inert conditions. Compare redox potentials of CF₃-substituted complexes with non-fluorinated analogs.

- Use density functional theory (DFT) calculations to correlate experimental redox shifts with electronic structure changes .

- Example : In [Cp*Rh(CF₃-bpy)]⁺ complexes, the first reduction potential is −1.2 V vs. Fc⁺/Fc, attributed to ligand-centered electron withdrawal .

Q. Why do this compound ligands sometimes underperform in catalytic reactions compared to tert-butyl-substituted analogs?

- Analysis : While CF₃ groups enhance electronic tuning, their strong electron-withdrawing nature can destabilize catalytic intermediates. For instance, in CuI-catalyzed trifluoromethylation, CF₃-bipyridyl ligands reduce yields due to excessive electron withdrawal, hindering oxidative addition steps .

- Resolution : Optimize ligand electronic profiles by blending CF₃ with electron-donating groups (e.g., -OMe) to balance redox activity and intermediate stability .

Q. What experimental designs are optimal for studying photochemical properties of CF₃-substituted bipyridyl complexes?

- Approach :

- Use UV-Vis spectroscopy to measure ligand-to-metal charge transfer (LMCT) bands. CF₃ groups often redshift absorption maxima (e.g., Ru(II) complexes show λmax ≈ 450 nm vs. 420 nm for non-fluorinated analogs) .

- Conduct time-resolved fluorescence or transient absorption spectroscopy to quantify excited-state lifetimes .

Q. How do crystallographic studies explain the structural effects of CF₃ substituents in metal-organic frameworks (MOFs)?

- Findings : X-ray structures reveal that CF₃ groups disrupt hydrogen-bonding networks (common in carboxylated bipyridyl ligands) but enhance hydrophobic interactions. For example, [Co(CF₃-bpy)₃]³⁺ complexes form layered structures stabilized by π-π stacking rather than H-bonding .

Q. What spectroscopic techniques are most effective for probing electronic communication in CF₃-bipyridyl-based supramolecular systems?

- Tools :

- EPR spectroscopy to detect radical intermediates in redox-active systems .

- IR spectroscopy to monitor CO stretching frequencies in carbonyl-containing complexes (e.g., Re(CO)₃Cl derivatives), where CF₃ substitution lowers ν(CO) by 10–15 cm⁻¹ due to electron withdrawal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.